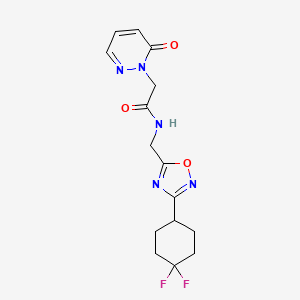

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Description

BenchChem offers high-quality N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N5O3/c16-15(17)5-3-10(4-6-15)14-20-12(25-21-14)8-18-11(23)9-22-13(24)2-1-7-19-22/h1-2,7,10H,3-6,8-9H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIRFFAQFVYXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)CN3C(=O)C=CC=N3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that incorporates a 1,2,4-oxadiazole ring and a pyridazine moiety. This unique structure suggests potential biological activities that warrant investigation. The compound's design aims to explore its pharmacological properties, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the difluorocyclohexyl group is expected to enhance lipophilicity and improve bioavailability. The oxadiazole and pyridazine rings are known for their diverse biological activities.

The biological activity of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide may involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring is known to exhibit bioisosteric properties that can modulate enzyme activity and receptor signaling pathways .

Anticancer Activity

Research indicates that compounds containing 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole compounds demonstrate inhibitory effects on various cancer cell lines through mechanisms such as tubulin inhibition and apoptosis induction .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 120 | HeLa (Cervical) |

| Compound B | 92.4 | CXF HT-29 (Colon) |

| N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide | TBD | TBD |

Antimicrobial Activity

The oxadiazole ring has been associated with antimicrobial properties against a range of pathogens. Compounds similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide have shown effectiveness against bacteria and fungi .

Study 1: Antiproliferative Effects

In a study exploring the antiproliferative effects of oxadiazole derivatives, compounds were tested against multiple cancer cell lines. The results indicated that modifications in the structure significantly influenced the biological activity. For example, a derivative with a similar structure exhibited an IC50 value of approximately 120 nM against prostate cancer cells .

Study 2: Mechanistic Insights

Another study focused on the mechanism of action of oxadiazole derivatives revealed that these compounds could inhibit tubulin polymerization. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

The compound features:

- Oxadiazole Ring : This five-membered heterocyclic structure is known for its reactivity and biological properties.

- Difluorocyclohexyl Group : Enhances lipophilicity, potentially increasing biological activity.

- Pyridazine Moiety : Contributes additional chemical properties that may influence interactions with biological systems.

Chemistry

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide serves as a building block for synthesizing more complex molecules. It is utilized in the development of new materials and catalysts. The oxadiazole ring's ability to undergo various chemical reactions makes it a versatile component in organic synthesis.

Biology

Research has indicated that this compound possesses significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of oxadiazole compounds exhibit antimicrobial activity against various bacterial strains. For instance, 1,3,4-oxadiazole derivatives have demonstrated effectiveness against Gram-positive bacteria such as Bacillus cereus .

- Anticancer Activity : The compound has been investigated for its anticancer potential. A study found that related oxadiazole compounds exhibited considerable growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8 . The mechanism of action may involve interactions with specific molecular targets that modulate cellular pathways.

Medicine

The potential therapeutic applications of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide are being explored:

- Drug Development : Researchers are investigating its use as a therapeutic agent for diseases where its structural features may provide advantages over existing treatments. Its unique properties may allow for better efficacy or reduced side effects compared to traditional drugs.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines. Specifically, compounds derived from the oxadiazole framework showed up to 86% growth inhibition in cancer cell cultures .

Case Study 2: Antimicrobial Efficacy

In a comparative study of synthesized oxadiazole compounds against bacterial strains, it was found that some derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested using the disc diffusion method, revealing promising results with zones of inhibition comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.